Regulatory Differentiation: CAS 63905-14-6 Is Excluded from the Ph. Eur./BP Specified Impurity Panel (A–E)
The British Pharmacopoeia 2025 (Ph. Eur. 11.6) Methadone Hydrochloride monograph defines exactly five specified impurities (A through E) with individual limits of NMT 0.1% each and a total limit of NMT 0.3%. CAS 63905-14-6 (N,N,2-trimethyl-3,3-diphenylpropan-1-amine hydrochloride) is structurally absent from this panel: it is neither a ketone (unlike Impurity D/isomethadone, CAS 466-40-0), nor a nitrile (unlike Impurity B/didiavalo, CAS 125-79-1, and Impurity C/isodidiavalo), nor a ketimine (unlike Impurity A), nor a precursor nitrile (unlike Impurity E/diphenylacetonitrile) [1]. Consequently, a QC release testing protocol relying solely on the EP-specified impurity reference standards will not detect or quantify this compound, creating a regulatory blind spot for ANDA/MA applicants who must demonstrate comprehensive impurity fate and purge understanding per ICH Q3A [2].
| Evidence Dimension | Pharmacopoeial specified impurity status (Ph. Eur. 11.6 / BP 2025) |
|---|---|
| Target Compound Data | Not listed among specified impurities A–E; classified as an unspecified/other impurity; subject to the general unspecified impurity limit of NMT 0.10% and the total impurity limit of NMT 0.3% under the Ph. Eur. monograph [1]. |
| Comparator Or Baseline | Ph. Eur. Specified Impurities A–E (isomethadone ketimine, didiavalo, isodidiavalo, isomethadone, diphenylacetonitrile)—each with individual named limits of NMT 0.1% [1]. |
| Quantified Difference | Binary status difference: 'unspecified impurity' (CAS 63905-14-6) vs. 'specified impurity with individual monograph acceptance criterion' (comparators A–E). The compound is absent from the relative retention time table published in the monograph [1]. |
| Conditions | Ph. Eur. 11.6 / BP 2025 regulatory framework; GC-FID method using phenyl(5)methyl(95)polysiloxane capillary column (50 m × 0.32 mm, 1.05 μm film), helium carrier gas at 1.2 mL/min, temperature program 150→250°C over 4 min, hold at 250°C for 31 min; methadone retention time approx. 25 min [1]. |
Why This Matters
Procurement of this specific impurity reference standard is mandatory for any laboratory seeking to develop a comprehensive, regulatory-compliant related substances method that goes beyond minimum Ph. Eur. requirements, particularly for ANDA submissions requiring demonstration of all potential process-related and degradation impurities.
- [1] British Pharmacopoeia 2025. Methadone Hydrochloride Monograph—Related Substances Test, Specified Impurities A–E, and Acceptance Limits. View Source
- [2] ICH Harmonised Guideline Q3A(R2). Impurities in New Drug Substances. Step 4 version, 25 October 2006. View Source
